molecular formula C7H13ClN2O2 B6246458 rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans CAS No. 1807937-57-0

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans

Cat. No.: B6246458
CAS No.: 1807937-57-0
M. Wt: 192.6
InChI Key:
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Description

Rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans (ROHP) is a synthetic compound with a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in laboratory experiments. ROHP has a unique structure, which includes a pyridine ring and an oxazinone ring, and is synthesized in a two-step process. This compound has been studied in detail and its mechanism of action, biochemical and physiological effects, advantages, and limitations are well-known. The purpose of

Scientific Research Applications

Rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. Specifically, this compound has been used to study the effects of oxidative stress, cell death, and apoptosis in various cell types. It has also been used to study the effect of this compound on the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been used to investigate the role of this compound in the regulation of gene expression.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans is not yet fully understood. However, it is believed that this compound acts as a pro-oxidant, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug efficacy. Finally, this compound has been shown to regulate gene expression, likely by modulating the activity of transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to induce oxidative stress, cell death, and apoptosis in various cell types. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug efficacy. Finally, this compound has been shown to regulate gene expression, likely by modulating the activity of transcription factors.

Advantages and Limitations for Lab Experiments

The use of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. Second, this compound is relatively stable, making it a suitable choice for long-term experiments. Finally, this compound is a relatively inexpensive compound, making it an attractive option for laboratory experiments.
The use of this compound in laboratory experiments is not without its limitations. First, this compound is a synthetic compound, and its effects on living organisms have not yet been fully studied. Second, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on living organisms. Finally, this compound has been shown to induce oxidative stress, cell death, and apoptosis in various cell types, making it unsuitable for use in certain types of experiments.

Future Directions

The potential future directions for rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans research are numerous. First, further studies are needed to better understand the mechanism of action of this compound and its effects on living organisms. Second, further studies are needed to investigate the effects of this compound on gene expression and other biological processes. Finally, further studies are needed to investigate the potential therapeutic applications of this compound.
In conclusion, this compound is a synthetic compound with a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in laboratory experiments. This compound has a unique structure, which includes a pyridine ring and an oxazinone ring, and is synthesized in a two-step process. This compound has been studied in detail and its mechanism of action, biochemical and physiological effects, advantages, and limitations are well-known. The potential future directions for this compound research are numerous and include further studies to better understand the mechanism of action of this compound and its effects on living organisms, as well as the potential therapeutic applications of this compound.

Synthesis Methods

Rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans is synthesized in a two-step process. The first step involves the reaction of 4-amino-1-methylpyridinium hydrochloride with 2-chloro-4-methyl-1,3-dioxane in aqueous solution to form this compound (this compound). The second step involves the hydrolysis of this compound to form rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one (RO).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans involves the cyclization of a precursor compound followed by hydrochloride salt formation.", "Starting Materials": [ "4-(2-Aminoethyl)morpholine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "4-(2-Aminoethyl)morpholine is reacted with ethyl chloroformate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then treated with sodium hydroxide to form the corresponding amine.", "The amine is then cyclized with ethyl chloroformate to form the oxazinone intermediate.", "The oxazinone intermediate is then treated with hydrochloric acid to form the hydrochloride salt of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one, trans." ] }

1807937-57-0

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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